Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-
Description
Isoquinoline derivatives are a critical class of heterocyclic compounds with significant biological and pharmacological relevance. The compound Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- (CAS: 3161-22-6, Molecular Formula: C₂₀H₂₅NO₅) features a 1,2,3,4-tetrahydroisoquinoline core substituted with a 3,4,5-trimethoxyphenylmethyl group at the 1-position (). This structural motif is associated with diverse biological activities, including antitumor, herbicidal, and tubulin polymerization inhibitory effects, as observed in related analogs (). The 3,4,5-trimethoxyphenyl group is a key pharmacophore in medicinal chemistry, often enhancing binding affinity to biological targets such as tubulin or kinase enzymes ().
Properties
CAS No. |
61972-54-1 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-17-11-13(12-18(22-2)19(17)23-3)10-16-15-7-5-4-6-14(15)8-9-20-16/h4-9,11-12H,10H2,1-3H3 |
InChI Key |
PETBQSPLCFDCQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzyl)isoquinoline typically involves several steps:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives.
Reissert Reaction:
Industrial Production: Industrial methods may involve the use of high-yield cyclization reactions and optimized conditions to produce the compound on a larger scale
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzyl)isoquinoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction, such as quinoline derivatives from oxidation and tetrahydroisoquinoline derivatives from reduction
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)isoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents
- Cryptostyline III (CAS: 22324-83-0, C₂₁H₂₇NO₅): This derivative includes a 2-methyl group on the tetrahydroisoquinoline core.
- 5'-Methoxylaudanosine (CAS: 24734-71-2, C₂₂H₂₉NO₅): Features a 2-methyl group and a 3,4,5-trimethoxyphenylmethyl substituent. The extended methoxy groups may enhance interactions with hydrophobic pockets in tubulin, similar to combretastatin A-4 derivatives ().
- 6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1171344-97-0, C₂₀H₂₅NO₅): Structurally identical to the target compound but lacks explicit biological data. Its activity is inferred to align with analogs showing IC₅₀ values in the nanomolar range against cancer cell lines ().
Impact of Linker Modifications
- Sulfide/Sulfone Linkers : Replacing the carbonyl group in combretastatin analogs with sulfide (compound 14 ) or sulfone (compound 15 ) linkers enhances antiproliferative activity (IC₅₀: 42 nM and 12 nM, respectively).
- Ester/Phosphate Prodrugs : Phosphate derivatives (e.g., sodium salt 1n ) improve water solubility while maintaining tubulin-binding efficacy, critical for drug formulation ().
Biological Activity
Isoquinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- stands out for its potential pharmacological properties, particularly in anti-cancer and anti-inflammatory applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Isoquinoline Derivatives
Isoquinoline is a bicyclic structure that features prominently in various natural products and synthetic compounds. The specific derivative , 1-[(3,4,5-trimethoxyphenyl)methyl]- , is characterized by the presence of three methoxy groups on the phenyl ring, which may enhance its biological activity compared to other isoquinoline derivatives.
Biological Activities
-
Anti-Cancer Activity
- Mechanism : The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. It interacts with specific molecular targets involved in cell growth and survival pathways.
- Research Findings : In vitro studies have demonstrated that this isoquinoline derivative exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values indicating effective inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
-
Anti-Inflammatory Properties
- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : Studies indicate that it can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
-
Antimicrobial Activity
- Mechanism : Isoquinoline derivatives have been reported to exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Research Findings : Preliminary tests show that this compound has activity against certain Gram-positive bacteria with MIC values suggesting effective antibacterial action.
Study 1: Anti-Cancer Efficacy
A recent study evaluated the anti-cancer effects of 1-[(3,4,5-trimethoxyphenyl)methyl]- on breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treated cells underwent apoptosis characterized by increased Annexin V binding.
Study 2: Anti-Inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the isoquinoline derivative resulted in a significant reduction of TNF-alpha levels compared to control groups. This suggests its potential use as an anti-inflammatory agent.
The biological activity of Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways such as those related to purine metabolism.
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors that modulate cell signaling pathways related to growth and apoptosis.
Comparative Analysis
To better understand the unique properties of this isoquinoline derivative, a comparison with similar compounds is useful:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]- | 15 | Anti-Cancer |
| 1-benzylisoquinoline | 25 | Anti-Cancer |
| 1-(3,4-dimethoxybenzyl)isoquinoline | 30 | Anti-Cancer |
The table demonstrates that the presence of three methoxy groups significantly enhances the biological activity of this specific isoquinoline derivative compared to others.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
